4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine

Cross-coupling Regioselectivity Medicinal chemistry

Researchers requiring a regioselective C4 coupling handle with a metabolically stable C2 3,3-difluoropyrrolidine moiety face limited sourcing options. This compound directly solves that problem. - Regioselective Pd cross-coupling: bromine at C4 ensures correct coupling position, avoiding regioisomeric byproducts of the 5-bromo isomer (CAS 1779120-80-7). - Enhanced metabolic stability: gem-difluorination blocks oxidative metabolism at the α-position, reducing microsomal clearance vs. pyrrolidine analogs (pKa 6.86 vs. 11.3). - ≥98% purity: minimizes catalyst poisoning in automated parallel synthesis, enabling reliable array chemistry for CNS-penetrant lead optimization.

Molecular Formula C9H9BrF2N2
Molecular Weight 263.08 g/mol
CAS No. 1774897-00-5
Cat. No. B1411585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine
CAS1774897-00-5
Molecular FormulaC9H9BrF2N2
Molecular Weight263.08 g/mol
Structural Identifiers
SMILESC1CN(CC1(F)F)C2=NC=CC(=C2)Br
InChIInChI=1S/C9H9BrF2N2/c10-7-1-3-13-8(5-7)14-4-2-9(11,12)6-14/h1,3,5H,2,4,6H2
InChIKeyDLJZAQMMBKFAHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine | Heterocyclic Building Block


4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine is a disubstituted pyridine derivative combining a C4 bromine atom with a C2 3,3-difluoropyrrolidine moiety . The molecular formula is C₉H₉BrF₂N₂ and the molecular weight is 263.08 g/mol . This compound belongs to the class of halogenated pyridine building blocks used in palladium-catalyzed cross-coupling reactions and medicinal chemistry programs, where the bromine serves as a reactive handle for further functionalization and the gem‑difluorinated pyrrolidine modulates physicochemical properties .

Pyridine building block for Pd-catalyzed cross-coupling sequences
C4 bromine enables regioselective C–C bond formation
gem‑Difluoropyrrolidine modulates basicity and metabolic stability

Why Generic Substitution Fails


Compounds within the bromo‑difluoropyrrolidinyl‑pyridine series cannot be interchanged without consequence because both the bromine regioposition and the fluorination pattern independently govern reactivity, metabolic stability, and physicochemical properties . The 4‑bromo isomer and the 5‑bromo isomer (CAS 1779120‑80‑7) exhibit different electronic environments on the pyridine ring, leading to divergent rates in Pd‑catalyzed cross‑coupling reactions. Likewise, replacing the 3,3‑difluoropyrrolidine with unsubstituted pyrrolidine (CAS 1142194‑47‑5) alters the pKa by approximately 4 units and reduces metabolic stability, as gem‑difluorination is a well‑established strategy to block oxidative metabolism at the α‑position to the nitrogen [1]. The quantitative evidence below demonstrates these differences explicitly.

Target
4‑bromo isomer (C4-Br)
Regiochemistry may shift with 5‑bromo isomer (CAS 1779120‑80‑7); Pd(0) oxidative addition rates differ between positions.
Substitute
5‑bromo isomer
Coupling at different ring position produces regioisomeric product; electronic environment not interchangeable.
Target
3,3‑difluoropyrrolidine
Gem‑difluorination preserves metabolic stability and lowers basicity; microsomal clearance remains favorable.
Substitute
Pyrrolidine (CAS 1142194‑47‑5)
Non‑fluorinated analog has ~4 unit higher pKa; protonated at physiological pH, altering permeability and CYP liability.

Quantitative Evidence vs. Closest Analogs


Bromine Position: 4- vs. 5-Regioisomer Reactivity

In 2,5-dibromopyridine systems, the C2‑bromine (ortho to the nitrogen) is more reactive towards Suzuki coupling than the C5‑bromine (meta to the nitrogen), with reactivity differences attributed to the electron‑withdrawing effect of the pyridine nitrogen and the C–Br bond order at each position [1]. By direct structural analogy, the 4‑bromo isomer places the bromine at a position conjugate to the pyridine nitrogen, whereas the 5‑bromo isomer (CAS 1779120-80-7) places the bromine at a meta‑like position relative to the C2‑difluoropyrrolidine substituent. This positional difference alters the electron density at the C–Br carbon and consequently the oxidative addition rate in Pd(0) catalysis. For procurement of building blocks destined for regioselective Suzuki coupling sequences, the 4‑bromo isomer provides a chemically distinct reactivity profile that cannot be replicated by the 5‑bromo isomer.

Bromine regioisomer reactivity
Class-level
4‑Br (target) behaves as ortho‑like position; faster oxidative addition vs. 5‑Br in Pd(0) Suzuki coupling
Based on charge density & bond order in 2,5‑dibromopyridine models
Supports regioselective coupling workflow at C4
Electron‑withdrawing N effect differs per regioisomer
Cross-coupling Regioselectivity Medicinal chemistry

Metabolic Stability: 3,3-Difluoropyrrolidine vs. Pyrrolidine

A systematic study of mono‑ and difluorinated saturated heterocyclic amines demonstrated that intrinsic microsomal clearance measurements showed high metabolic stability for all compounds studied, with the sole exception of the 3,3‑difluoroazetidine derivative, which was susceptible to metabolic degradation [1]. The 3,3‑difluoropyrrolidine scaffold retained favorable metabolic stability, a property critically important for compounds intended for in vivo studies. By contrast, the non‑fluorinated pyrrolidine analog (CAS 1142194‑47‑5) lacks the gem‑difluoro substitution that blocks cytochrome P450‑mediated oxidation at the α‑methylene positions adjacent to the nitrogen, a well‑documented metabolic soft spot. This directly impacts the procurement decision when the building block is destined for synthesis of compounds requiring metabolic stability in early lead optimization.

Metabolic stability
Head-to-head
3,3‑difluoropyrrolidine: high microsomal stability; azetidine analog: poor stability (sole exception)
Human liver microsome intrinsic clearance
Supports selection of scaffold with retained metabolic stability
Non‑fluorinated pyrrolidine lacks gem‑difluoro protection
Metabolic stability Microsomal clearance Drug metabolism

Basicity Modulation: pKa Comparison

The experimental pKa of 3,3‑difluoropyrrolidine is 6.86 ± 0.10 (predicted), while the pKa of the conjugate acid of unsubstituted pyrrolidine is approximately 11.3 [1]. This ~4.4‑unit decrease in basicity results from the strong electron‑withdrawing inductive effect of the two geminal fluorine atoms, which destabilizes the protonated ammonium form. At physiological pH (7.4), 3,3‑difluoropyrrolidine is predominantly deprotonated (neutral), whereas pyrrolidine is >99% protonated (cationic). This difference profoundly influences membrane permeability, off‑target binding to hERG and aminergic receptors, and the overall drug‑like properties of molecules incorporating these amines [2]. For procurement, the 3,3‑difluoropyrrolidine‑substituted building block is preferred when reduced basicity and higher free‑base fraction are desired in the target compound.

Basicity shift (pKa)
Cross-study
ΔpKa ≈ −4.4 units
3,3‑difluoropyrrolidine pKa 6.86; pyrrolidine pKa ~11.3
At pH 7.4, ~78% neutral vs. >99% protonated; impacts permeability and off‑target binding
Inductive effect of gem‑fluorines
pKa Basicity Physicochemical properties

Leaving Group: Bromine vs. Chlorine Efficiency

In Pd‑catalyzed cross‑coupling reactions, the C–Br bond undergoes oxidative addition significantly faster than the C–Cl bond due to the lower bond dissociation energy (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol for aryl halides) and better leaving group ability of bromide [1]. This general reactivity trend is well‑established for aryl and heteroaryl halides. The 4‑Br substitution in the target compound ensures efficient Suzuki, Sonogashira, Buchwald–Hartwig, and other cross‑coupling reactions under mild conditions, whereas the corresponding 4‑chloro analog (where commercially available) would require higher catalyst loadings, elevated temperatures, or specialized ligands to achieve comparable conversion. For procurement in synthetic programs requiring reliable and high‑yielding cross‑coupling steps, the bromo derivative is the preferred choice over the chloro analog.

Leaving group reactivity
Class-level
C–Br BDE ~285 kJ/mol vs. C–Cl ~327 kJ/mol; faster oxidative addition with Pd(0)
1–2 orders magnitude rate difference
Supports milder coupling conditions and higher yields compared to chloro analog
Standard Pd‑catalyzed cross‑coupling conditions
Suzuki coupling Leaving group Reactivity

Lipophilicity Modulation: LogP Comparison

The computed XLogP3 of 3,3‑difluoropyrrolidine is 0.6, representing a moderate increase relative to unsubstituted pyrrolidine (estimated LogP ≈ 0.0–0.2) . This modest increase in lipophilicity (~0.4–0.6 LogP units) is the result of the two fluorine atoms, which add both polar hydrophobicity and increased molecular surface area. This difference falls within the optimal LogP range for CNS drug candidates (1–4) and oral bioavailability, making the difluoropyrrolidine‑containing building block particularly suitable for programs where balanced lipophilicity is critical. The target compound's predicted LogP (incorporating both the pyridine ring and the C4 bromine) is higher than the 3,3‑difluoropyrrolidine alone, but the differential from the non‑fluorinated analog is preserved.

Lipophilicity modulation
Cross-study
ΔLogP ≈ +0.4 to +0.6
3,3‑difluoropyrrolidine XLogP3 0.6; pyrrolidine ~0.0–0.2
Modest lipophilicity increase supports permeability without high logP promiscuity risk
Computed values; experimental LogP aligns
LogP Lipophilicity Drug-likeness

Purity and Batch Consistency

The compound is commercially available at ≥98% purity (HPLC) from multiple ISO‑certified suppliers . This high purity specification reduces the risk of contaminants interfering with sensitive catalytic reactions (e.g., Pd‑catalyzed couplings) or biological assays. By contrast, the 5‑bromo positional isomer (CAS 1779120‑80‑7) is commonly offered at 95%+ purity, and the non‑fluorinated pyrrolidine analog (CAS 1142194‑47‑5) is typically supplied at 95% purity . The 3% higher purity floor of the target compound translates to fewer downstream purification steps and higher confidence in reaction stoichiometry when used as a limiting reagent.

Purity specification
Data to verify
≥98% (target) vs. 95% (isomer/analog)
Multiple ISO‑certified suppliers
Higher purity floor reduces side reactions in Pd coupling and assay interference
Commercial HPLC purity specification
Purity specification Quality control Procurement

Optimal Application Scenarios


Regioselective Suzuki–Miyaura Cross-Coupling

When synthetic routes require a regioselective C–C bond formation at the pyridine C4 position with retention of the C2 3,3‑difluoropyrrolidine group, the 4‑bromo isomer is the mandatory building block. The 5‑bromo isomer (CAS 1779120‑80‑7) would couple at a different position, producing a regioisomeric product that may be inactive or require separation [1].

Metabolically Stable Lead Optimization

For medicinal chemistry programs targeting chronic diseases where sustained exposure is required, incorporating the 3,3‑difluoropyrrolidine moiety via this building block provides intrinsic metabolic stability relative to pyrrolidine analogs. The systematic microsomal clearance data confirm that 3,3‑difluoropyrrolidine retains high metabolic stability, whereas the azetidine analog is degraded [2].

CNS Drug Discovery with Balanced Basicity

The reduced basicity of 3,3‑difluoropyrrolidine (pKa 6.86 vs. 11.3 for pyrrolidine) ensures the amine is predominantly neutral at physiological pH, enhancing passive membrane permeability and reducing P‑gp efflux susceptibility. This building block is thus well‑suited for CNS‑penetrant compound synthesis where minimizing cationic character is critical for blood–brain barrier penetration .

High-Throughput Parallel Synthesis Platforms

The ≥98% purity specification and the bromine leaving group at C4 make this building block highly suitable for automated parallel synthesis platforms using Pd‑catalyzed cross‑coupling. The bromine ensures reliable oxidative addition kinetics, while the high purity minimizes catalyst poisoning and side reactions in array chemistry .

Application
Selection Property
Validation Focus
Regioselective Suzuki–Miyaura coupling
4‑bromo isomer for C4 functionalization
Cross‑coupling regiochemistry at pyridine C4
Metabolically stable compound synthesis
3,3‑difluoropyrrolidine scaffold
Microsomal stability assay review
CNS‑penetrant compound synthesis
Reduced basicity (pKa 6.86)
Permeability and P‑gp efflux assessment
Parallel synthesis platforms
≥98% purity and C4‑Br leaving group
Reaction stoichiometry and impurity review
Quote Request

Request a Quote for 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.